2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide
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Overview
Description
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide is an organic compound with the molecular formula C15H15ClN2O3S and a molecular weight of 338.81 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure that includes a sulfonamide group linked to a benzene ring .
Preparation Methods
The synthesis of 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide involves several steps. One common method includes the reaction of 3-(methyl(phenyl)sulfamoyl)aniline with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide can be compared with other sulfonamide-containing compounds such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound also contains a sulfonamide group and is used in similar research applications.
2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide: Another sulfonamide derivative with different substituents, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with proteins and other biomolecules .
Properties
IUPAC Name |
2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(13-7-3-2-4-8-13)22(20,21)14-9-5-6-12(10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHNNIMDJTBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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